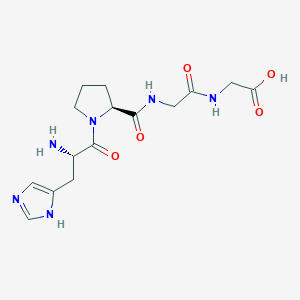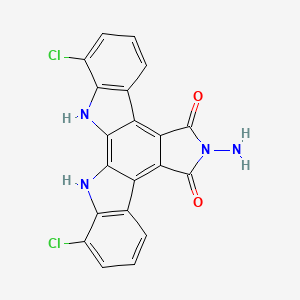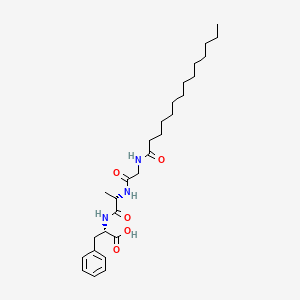![molecular formula C9H18N2O2 B12565859 Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate CAS No. 143771-58-8](/img/structure/B12565859.png)
Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a carbamate group, which is a functional group derived from carbamic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate typically involves the reaction of 2-methylaziridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which allows it to form covalent bonds with nucleophilic sites in biomolecules. This reactivity is harnessed in various applications, including drug development and chemical synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: A simpler compound with a similar carbamate group but lacking the aziridine ring.
Methyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate: A closely related compound with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to the presence of both the aziridine ring and the carbamate group, which confer distinct reactivity and potential applications. The combination of these functional groups makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
143771-58-8 |
|---|---|
Fórmula molecular |
C9H18N2O2 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
ethyl N-[1-(2-methylaziridin-1-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C9H18N2O2/c1-4-13-9(12)10-7(2)5-11-6-8(11)3/h7-8H,4-6H2,1-3H3,(H,10,12) |
Clave InChI |
GFXCTMFVXBABDZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC(C)CN1CC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxazolidinone, 3-[(4S)-4-methyl-1-oxohexyl]-4-(phenylmethyl)-, (4S)-](/img/structure/B12565786.png)
![2-[(1R)-cyclohept-2-en-1-yl]-4-methoxyphenol](/img/structure/B12565794.png)
![2,2'-Dipentyl[1,1'-bi(cyclopentane)]-3,3'-dione](/img/structure/B12565801.png)
![{[2-(1,3-Dithiolan-2-ylidene)ethoxy]methoxy}(trimethyl)silane](/img/structure/B12565809.png)
![Diethyl [2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12565814.png)
![1-(Benzylsulfanyl)-4-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B12565815.png)

![4-Methyl-1,3-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12565823.png)
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)

![1,3,5-Tris{[4-(isocyanatomethyl)cyclohexyl]methyl}-1,3,5-triazinane-2,4,6-trione](/img/structure/B12565841.png)
![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)

